molecular formula C15H20FNO2 B5338811 1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone

1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B5338811
M. Wt: 265.32 g/mol
InChI Key: LQGWOPOTJPNRHF-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound It features an azocane ring, a fluorophenoxy group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions using 4-fluorophenol and suitable leaving groups.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure but with a piperidine ring instead of an azocane ring.

    1-(Morpholin-1-yl)-2-(4-fluorophenoxy)ethanone: Contains a morpholine ring instead of an azocane ring.

Uniqueness

1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone is unique due to the presence of the azocane ring, which may impart distinct chemical and biological properties compared to similar compounds with different ring structures.

Properties

IUPAC Name

1-(azocan-1-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c16-13-6-8-14(9-7-13)19-12-15(18)17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGWOPOTJPNRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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